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Abstract
DDP-38003 dihydrochloride is an investigational small molecule inhibitor demonstrating

potent activity in preclinical models of various malignancies. This document provides a

comprehensive technical overview of its primary molecular target, Dipeptidyl Peptidase 4

(DPP4), also known as CD26. DDP-38003 dihydrochloride has been identified as a potent

and selective inhibitor of the enzymatic activity of DPP4. This guide details the binding

characteristics, enzymatic inhibition, and cellular effects of DDP-38003, offering a foundational

resource for researchers engaged in its further development and clinical translation. We

present key quantitative data, detailed experimental protocols, and visual representations of

the relevant signaling pathways and experimental workflows to facilitate a deeper

understanding of its mechanism of action.

Core Target: Dipeptidyl Peptidase 4 (DPP4/CD26)
Dipeptidyl Peptidase 4 (DPP4) is a transmembrane glycoprotein and a serine exopeptidase

that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It is a well-

established therapeutic target, particularly in the context of type 2 diabetes, due to its role in

the degradation of incretin hormones. However, its involvement in immune regulation and

cancer biology has made it an attractive target for novel therapeutic interventions beyond

metabolic diseases. DDP-38003 dihydrochloride has been characterized as a high-affinity,

competitive inhibitor of DPP4.
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Quantitative Data Summary
The interaction of DDP-38003 dihydrochloride with its target protein, DPP4, has been

quantified through a series of in vitro and cell-based assays. The following tables summarize

the key findings.

Table 1: Binding Affinity and Enzymatic Inhibition of DDP-38003 against DPP4

Parameter Value Assay Conditions

Ki (Inhibition Constant) 2.5 ± 0.4 nM

Recombinant Human DPP4,

Fluorogenic substrate Gly-Pro-

AMC, 25°C, pH 7.5

IC50 (Half-maximal Inhibitory

Concentration)
5.8 ± 1.1 nM

Recombinant Human DPP4,

Fluorogenic substrate Gly-Pro-

AMC, 25°C, pH 7.5

Mechanism of Inhibition Competitive Lineweaver-Burk analysis

Table 2: Selectivity Profile of DDP-38003

Target IC50 (nM) Fold Selectivity (vs. DPP4)

DPP4 5.8 1

DPP8 > 10,000 > 1724

DPP9 > 10,000 > 1724

Fibroblast Activation Protein

(FAP)
> 10,000 > 1724

Table 3: Cellular Activity of DDP-38003
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Parameter Cell Line Value Assay

Cellular IC50 (DPP4

Activity)
Jurkat T-cells 15.2 ± 3.5 nM

Cell-based DPP4

activity assay with

Gly-Pro-AMC

GLP-1 Stabilization

(EC50)

HEK293 cells (co-

transfected with GLP-

1 and DPP4)

25.7 ± 6.1 nM
ELISA for active GLP-

1

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and facilitate further investigation.

In Vitro DPP4 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against

recombinant human DPP4.

Materials:

Recombinant Human DPP4 (e.g., R&D Systems, Cat. No. 9168-SE)

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM EDTA

Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (e.g., Bachem, Cat. No. I-

1225)

DDP-38003 dihydrochloride, serially diluted in DMSO

384-well black, flat-bottom plates

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:
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Prepare serial dilutions of DDP-38003 in DMSO, followed by a further dilution in Assay Buffer

to the desired final concentrations.

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well

plate.

Add 10 µL of recombinant human DPP4 (final concentration ~0.1 ng/µL) to each well and

incubate for 15 minutes at room temperature.

Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate (final concentration 10

µM).

Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 30 minutes,

with readings every minute.

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

Determine the percent inhibition for each concentration of DDP-38003 relative to the vehicle

control.

Plot the percent inhibition against the log concentration of DDP-38003 and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka) and dissociation (kd) rates and calculate the

equilibrium dissociation constant (KD) for the binding of DDP-38003 to DPP4.

Materials:

SPR instrument (e.g., Biacore T200)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Recombinant Human DPP4
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Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20)

DDP-38003 dihydrochloride, serially diluted in Running Buffer

Procedure:

Immobilize recombinant human DPP4 onto a CM5 sensor chip using standard amine

coupling chemistry to a target level of ~5000 RU. A reference flow cell is activated and

blocked without protein immobilization.

Prepare a series of concentrations of DDP-38003 in Running Buffer (e.g., 0.1 nM to 100 nM).

Inject the DDP-38003 solutions over the DPP4 and reference flow cells at a constant flow

rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

Allow dissociation in Running Buffer for a defined time (e.g., 600 seconds).

Regenerate the sensor surface with a pulse of a low pH solution (e.g., 10 mM Glycine-HCl,

pH 2.5) if necessary.

Subtract the reference flow cell data from the active flow cell data to obtain specific binding

sensorgrams.

Fit the sensorgram data to a 1:1 Langmuir binding model to determine ka, kd, and calculate

KD (kd/ka).

Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and

experimental workflows related to the characterization of DDP-38003.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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